1H-Pyrazole, 3-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthyl group
Vorbereitungsmethoden
The synthesis of 3-(1-naphthyl)-1H-pyrazole typically involves the reaction of 1-naphthylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography may be employed for purification .
Analyse Chemischer Reaktionen
3-(1-naphthyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, especially at the 4-position, using reagents like diazonium salts.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
3-(1-naphthyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1-naphthyl)-1H-pyrazole include:
1-naphthylhydrazine: A precursor in the synthesis of 3-(1-naphthyl)-1H-pyrazole.
1-naphthylamine: Shares the naphthyl group but lacks the pyrazole ring.
1-naphthol: Contains a hydroxyl group instead of the pyrazole ring.
The uniqueness of 3-(1-naphthyl)-1H-pyrazole lies in its combination of the naphthyl group and the pyrazole ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H14N2 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
3-naphthalen-1-ylpyrazolidine |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-7,13-15H,8-9H2 |
InChI-Schlüssel |
JWFNSFKZDMNKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNNC1C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.